N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[55]undecane-4-carboxamide is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxyaniline and appropriate spirocyclic precursors.
Formation of Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction, often involving the use of a base and a suitable solvent under controlled temperature conditions.
Amidation: The final step involves the amidation reaction where the carboxylic acid derivative is reacted with 2-ethoxyaniline to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalysis: Utilizing catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that maximize product solubility and minimize by-products.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
- N-(2-methoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Uniqueness
N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-22-15-6-4-3-5-14(15)18-16(20)19-9-12-23-17(13-19)7-10-21-11-8-17/h3-6H,2,7-13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZVQCMGSHYOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCOC3(C2)CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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